molecular formula C17H22N2O3S B196102 1'N-Benzyl Biotin CAS No. 76335-62-1

1'N-Benzyl Biotin

Cat. No. B196102
CAS RN: 76335-62-1
M. Wt: 334.4 g/mol
InChI Key: MFFWFILLMGRYPI-DZKIICNBSA-N
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Description

1’N-Benzyl Biotin is a derivative of biotin . Biotin is a water-soluble vitamin and serves as a coenzyme for some carboxylases in humans . 1’N-Benzyl Biotin is used in the novel enantioselective syntheses of (+)-Biotin .


Synthesis Analysis

1’N-Benzyl Biotin is used in the novel enantioselective syntheses of (+)-Biotin . The synthesis of biotin involves several enzymes, and the process can be divided into early and late segments . The early pathway involves the synthesis of pimelate, a 7-carbon α,ω-dicarboxylic acid that contributes 7 of the 10 biotin carbons atoms . The late pathway involves the assembly of the fused rings of the cofactor .


Molecular Structure Analysis

The molecular formula of 1’N-Benzyl Biotin is C17H22N2O3S . The structure of biotin consists of a tetrahydroimidizalone ring fused with an organosulfur-containing tetrahydrothiophene ring that bears a valeric acid substituent .


Chemical Reactions Analysis

Biotin-dependent enzymes are involved in various aspects of intermediary metabolism, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism . Biotin also acts as a coenzyme for multiple carboxylases in humans, and it changes the irreversible carboxylation of acetyl-CoA to malonyl-CoA .

Scientific Research Applications

Biotin as Acylating Agent in Synthesis

1'N-Benzyl Biotin, a derivative of biotin, has been utilized in the Friedel-Crafts acylation of electron-rich aromatic molecules. This synthesis process involves creating biotinylarenes, which display high affinity for avidin, a protein that binds biotin. The study by Plażuk et al. (2011) showcases the successful application of biotin in this chemical reaction, offering a pathway for the creation of novel biotinylated compounds with potential applications in biochemical assays and fluorescent tagging (Plażuk, Zakrzewski, & Salmain, 2011).

Biotin in Protein Immobilization and Imaging

Benzyl substitution on ureido nitrogens of biotin, as seen in 1'N-Benzyl Biotin, leads to fluorescence properties useful in biological imaging. Krishna et al. (2015) demonstrated that such derivatives of biotin exhibit solvatochromism and aggregation-induced emission, useful for cellular biology and imaging. This innovation in biotin chemistry can be instrumental in microstructure patterning and selective protein immobilization (Krishna et al., 2015).

Biotin in Drug Research and Development

In the context of drug research, the modification of biotin, like in 1'N-Benzyl Biotin, has been used to create inhibitors targeting specific proteins. Feng et al. (2016) explored N1-benzyl substituted 1,2,3-triazole derivatives of biotin as inhibitors of Staphylococcus aureus biotin protein ligase (SaBPL). These compounds displayed potent inhibitory activity, highlighting the potential of biotin derivatives in developing new pharmacological agents (Feng et al., 2016).

Biotin in Biomaterials and Surface Engineering

The incorporation of biotin derivatives into polymers, like in the synthesis of poly(lactic acid)-poly(ethylene glycol)-biotin, illustrates biotin's role in creating advanced biomaterials. Salem et al. (2001) detailed how biotinylated end groups in polymers can lead to biomimetic surfaces via avidin-biotin interactions. This application is significant in surface engineering and the development of degradable polymers with specific biological functionalities (Salem et al., 2001).

properties

IUPAC Name

5-[(3aR,6S,6aS)-3-benzyl-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c20-15(21)9-5-4-8-14-16-13(11-23-14)19(17(22)18-16)10-12-6-2-1-3-7-12/h1-3,6-7,13-14,16H,4-5,8-11H2,(H,18,22)(H,20,21)/t13-,14-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFWFILLMGRYPI-DZKIICNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)NC(=O)N2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438027
Record name 1'N-Benzyl Biotin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'N-Benzyl Biotin

CAS RN

76335-62-1
Record name 1'N-Benzyl Biotin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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